Tetra-tert-butylethylene
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Overview
Description
Its structure can be visualized as an ethylene molecule (H2C=CH2) where all four hydrogen atoms are replaced by tert-butyl groups (−C(−CH3)3) . Despite numerous attempts, this compound has not yet been synthesized . It is of significant interest in chemical research due to its highly strained double bond, which is protected by steric hindrance .
Preparation Methods
Efforts to synthesize tetra-tert-butylethylene have been ongoing for decades, but none have been successful . Theoretical studies suggest that the molecule should be stable with a strain energy of about 93 kcal/mol . Some synthetic pathways have approached the molecule closely but failed during the final steps . For instance, attempts to reduce tetraaldehyde derivatives or to perform β-elimination reactions have been unsuccessful due to the high strain of the intermediate compounds . New methodologies, such as the synthesis of perfluoro derivatives or reactions involving radical cations or anions, are being explored .
Chemical Reactions Analysis
Given that tetra-tert-butylethylene has not been synthesized, its chemical reactions remain theoretical. it is expected to undergo typical alkene reactions such as:
Oxidation: Likely to form epoxides or diols under appropriate conditions.
Reduction: Could potentially yield saturated hydrocarbons.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Tetra-tert-butylethylene can be compared to other highly substituted alkenes, such as tetra-tert-butylmethane (C17H36) . Both compounds are characterized by significant steric hindrance and theoretical stability . this compound is unique due to its unsaturated double bond, which introduces additional strain and reactivity considerations . Other similar compounds include tri-tert-butylethylethylene and various tetraaldehyde derivatives .
Properties
CAS No. |
75245-23-7 |
---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
3,4-ditert-butyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C18H36/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h1-12H3 |
InChI Key |
WXTSAYDLWHISDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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